2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine
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Overview
Description
2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine is a synthetic organic compound that features a fluorine atom, an indole moiety, and an amine group
Preparation Methods
The synthesis of 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine typically involves the reaction of tryptamine with a fluorinated reagent under specific conditions. One common method involves the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent to facilitate the reaction . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using sodium iodide in acetone.
Scientific Research Applications
2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and resulting in specific physiological effects.
Comparison with Similar Compounds
2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound also features an indole moiety and a fluorine atom, but differs in its overall structure and specific functional groups.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: This compound contains a fluorine-substituted pyridine and an indole moiety, and is studied for its protective effects against vision loss.
Properties
Molecular Formula |
C15H21FN2 |
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Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3 |
InChI Key |
PBIVLMHOKZWHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F |
Origin of Product |
United States |
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